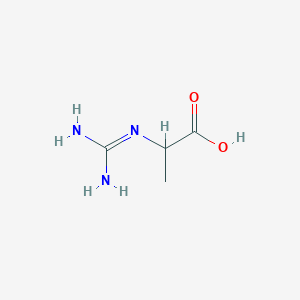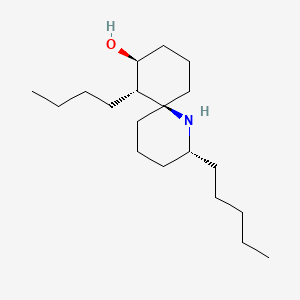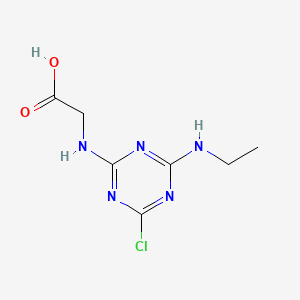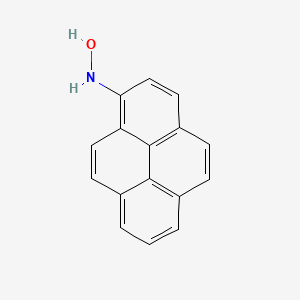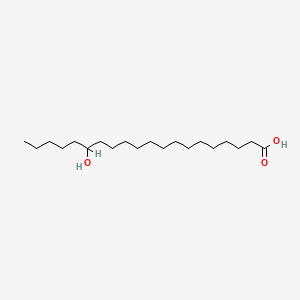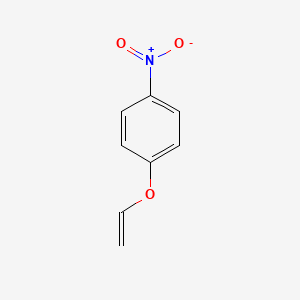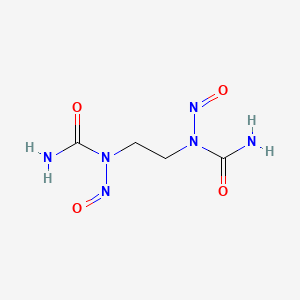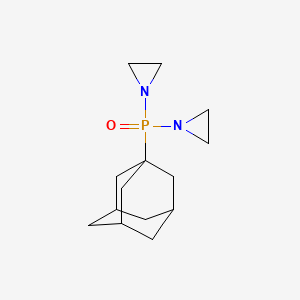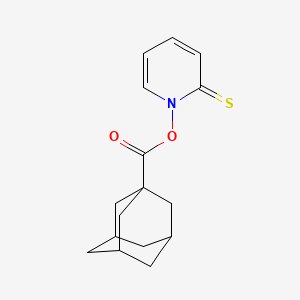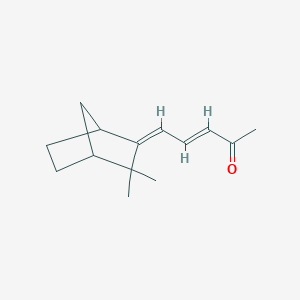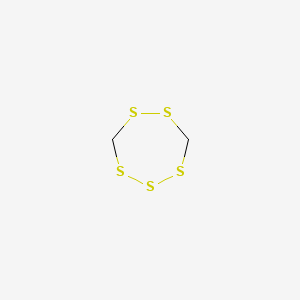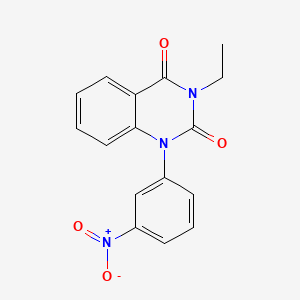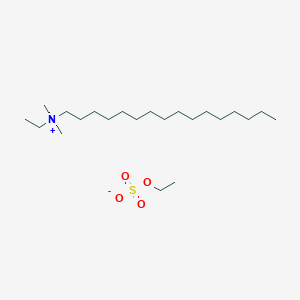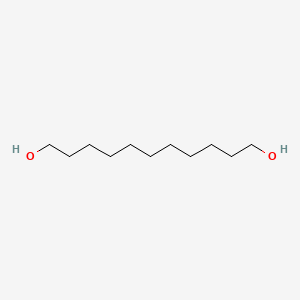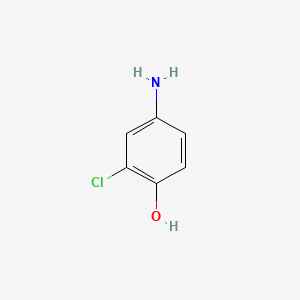
4-Amino-2-chlorophenol
概要
説明
4-Amino-2-chlorophenol (4A2CP) is a chlorinated aniline . It has a molecular formula of C6H6ClNO, an average mass of 143.571 Da, and a monoisotopic mass of 143.013794 Da .
Synthesis Analysis
The production method of 4-chloro-2-aminophenol involves obtaining grey crystallinity solid by vacuum-drying at 40°C .Molecular Structure Analysis
The molecular structure of 4-Amino-2-chlorophenol consists of a phenol group with an amino group at the 4th position and a chlorine atom at the 2nd position .Chemical Reactions Analysis
4-Amino-2-chlorophenol may react with strong oxidizing agents . The number and ring position of chloro groups can influence the reactivity of 4-aminochlorophenols .Physical And Chemical Properties Analysis
4-Amino-2-chlorophenol is a light brown colored crystalline solid . It is insoluble in water .科学的研究の応用
Environmental Remediation : 4-Amino-2-chlorophenol is studied for its role in the degradation of pollutants. For instance, it has been found effective in the sonochemical degradation of aromatic organic pollutants, such as chlorophenols, in aqueous solutions. This method shows promise for mineralizing pollutants with little formation of organic byproducts, offering an advantage over other remediation methods (Goskonda, Catallo, & Junk, 2002).
Toxicity and Stress Studies : Research on chlorophenols, including 4-Amino-2-chlorophenol, reveals their potential threat to human health due to their presence in the environment at biohazardous levels. Studies using Saccharomyces cerevisiae have explored the molecular basis of chlorophenol toxicity, focusing on genes important for aromatic amino acid biosynthesis and mitochondrial protein synthesis and respiration (Yadav et al., 2011).
Photocatalytic Decomposition : The application of photocatalysis in environmental science includes the decomposition of chlorophenols in water. Studies on photocatalytic methods using various catalysts, such as Fe3O4-Cr2O3 magnetic nanocomposites, demonstrate their effectiveness in decomposing chlorophenols like 4-chlorophenol, highlighting the potential for removing such pollutants from water sources (Kesho Singh et al., 2017).
Analytical Chemistry Applications : 4-Amino-2-chlorophenol is used in the development of spectrophotometric methods for detecting other chlorophenols. For example, a method based on derivatization with 4-aminoantipyrine (4-AAP) has been reported for the selective detection of 2-chlorophenol, using solid-phase extraction with magnetic nanoparticles (Mukdasai et al., 2016).
Metabolic Profiling : In the field of biochemistry, 4-Amino-2-chlorophenol is involved in studies of metabolic profiling, particularly in understanding the biodegradation of chlorophenols. For instance, research on the degradation of phenol and 4-chlorophenol by Pseudomonas sp. has shed light on how the addition of phenol enhances the degradation of 4-chlorophenol, providing insights into the biodegradation of mixed phenolic compounds (Liu et al., 2014).
Safety And Hazards
4-Amino-2-chlorophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
The main future direction for 4-Amino-2-chlorophenol is in the field of environmental monitoring and human health protection due to its high toxicity, carcinogenic, and mutagenic properties . Its presence in wastewater and water for drinking purposes is subjected to tight legislation . Therefore, the development of new analytical methodologies for the determination of 4-Amino-2-chlorophenol in water is a key piece to reduce contamination of the environment and human health problems .
特性
IUPAC Name |
4-amino-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQSCWSPFLAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192743 | |
| Record name | 3-Chloro-4-hydroxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chlorophenol | |
CAS RN |
3964-52-1 | |
| Record name | 4-Amino-2-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-hydroxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-hydroxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-CHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6ZT3B98U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


